![molecular formula C9H15Cl2N3O2 B2412105 Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride CAS No. 2243513-65-5](/img/structure/B2412105.png)

Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

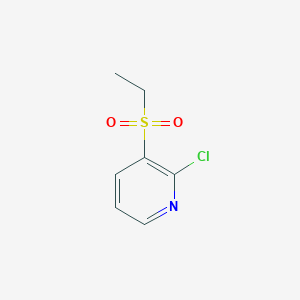

“Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride” is a chemical compound with the molecular formula C7H12ClN3 . It is listed under CAS No. 2243513-65-5.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl pyrazolo-pyridine-carboxylates, which were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For example, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl pyrazolo-pyridine-carboxylates .Scientific Research Applications

Synthesis Techniques and Chemical Properties :

- Novel methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates were prepared from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates by treatment with the Vilsmeier–Haack reagent, revealing a favored geometry with a boat conformation in the dihydropyridine system and a planar pyrazole ring (Verdecia et al., 1996).

- A study on the structure of spontaneous transformation products of similar compounds in crystal and solution demonstrated the existence of zwitterions with a proton localized on the nitrogen atom of the piperidine ring (Gubaidullin et al., 2014).

Application in Material Science and Corrosion Inhibition :

- Pyrazolo[3,4-b]pyridine derivatives synthesized using ultrasonic irradiation in aqueous medium showed potential as corrosion inhibitors for mild steel in hydrochloric acid, suggesting their applicability in material science and engineering (Dandia et al., 2013).

Structural and Optical Properties :

- The structural and optical characteristics of certain pyrazolo[4,3-b]pyridine derivatives were investigated, revealing their monoclinic polycrystalline nature and potential applications in photovoltaic devices (Zedan et al., 2020).

Mechanism of Action

Target of Action

It’s worth noting that compounds of the pyrazolo[4,3-b]pyridine class have been studied for their potential role in various biochemical pathways .

Mode of Action

It’s known that n-boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3- b ]pyridine-6-carboxylates, which were converted to the corresponding tert -butyl carboxylates via intermediate carboxylic acids .

Biochemical Pathways

Compounds of the pyrazolo[4,3-b]pyridine class have been associated with various biochemical pathways .

Result of Action

Compounds of the pyrazolo[4,3-b]pyridine class have been associated with various biological effects .

properties

IUPAC Name |

methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.2ClH/c1-12-8-3-6(9(13)14-2)4-10-7(8)5-11-12;;/h5-6,10H,3-4H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQVIUJBWDWBCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)NCC(C2)C(=O)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Bromo-5-fluorophenyl)cyclopropyl]methanamine](/img/structure/B2412022.png)

![(Z)-4-(N,N-dibutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2412023.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2412027.png)

![2-hydroxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2412028.png)

![2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-benzimidazole-6-carboxylic acid](/img/structure/B2412030.png)

![1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2412032.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2412035.png)

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2412038.png)

![[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine](/img/structure/B2412039.png)

![N-(4-chlorophenyl)-4-{2-[(3-ethoxypropyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B2412042.png)

![2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2412044.png)